"2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" CAS number 6382-07-6
"2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" CAS number 6382-07-6
An In-Depth Technical Guide to 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (CAS: 6382-07-6)
Introduction
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, registered under CAS number 6382-07-6, is a member of the glycol ether and phenol ether chemical families. It is structurally analogous to the widely utilized compound 2-phenoxyethanol, distinguished by the presence of a bulky tertiary pentyl (1,1-dimethylpropyl) group at the para-position of the phenyl ring. While 2-phenoxyethanol is extensively documented and employed as a preservative and fragrance fixative in pharmaceutical and cosmetic industries, its alkylated derivatives such as this one are less characterized but hold potential for modified applications.[1][2][3]
The addition of the 1,1-dimethylpropyl substituent significantly increases the molecule's lipophilicity, which can be rationally expected to alter its physicochemical properties, including solubility, surface activity, and interactions with biological membranes. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, synthesizing available data and established principles to provide insights into the compound's chemical identity, synthesis, potential applications, toxicological profile, and analytical characterization.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational to all scientific investigation and application development.
Molecular Structure
The structure consists of a phenoxyethanol core functionalized with a five-carbon branched alkyl group. This substituent, also known as the tert-amyl group, is attached to the benzene ring at the position opposite the ether linkage.
Caption: Molecular Structure of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 6382-07-6 | [4][5] |
| Molecular Formula | C₁₃H₂₀O₂ | [4][5] |
| Molecular Weight | 208.30 g/mol | [4][5] |
| IUPAC Name | 2-[4-(1,1-dimethylpropyl)phenoxy]ethan-1-ol | [5] |
| Synonyms | 2-(p-tert-Amylphenoxy)ethanol, p-t-Amylphenoxyethanol | [4][5] |
| InChI Key | BXXDXUTVAFRBKC-UHFFFAOYSA-N | [4][5] |
Physicochemical Properties
Quantitative physical and chemical data are crucial for predicting behavior in various systems, from formulation to environmental fate. The properties listed below are primarily derived from computational models.[4]
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 593.34 | K | [4] |
| Normal Melting Point (Tfus) | 308.21 | K | [4] |
| Critical Temperature (Tc) | 785.87 | K | [4] |
| Critical Pressure (Pc) | 2311.12 | kPa | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 62.03 | kJ/mol | [4] |
| Log of Water Solubility (log10WS) | -3.34 | mol/l | [4] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 3.161 | [4] |
Synthesis and Manufacturing Insights
The synthesis of phenoxyethanol derivatives is a well-established process in industrial chemistry, primarily relying on the Williamson ether synthesis. This approach offers a robust and scalable route to the target molecule.
Core Synthetic Strategy: The Williamson Ether Synthesis
This classical organic reaction involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. For the synthesis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, the strategy involves two main components:
-
Phenolic Substrate: 4-(1,1-Dimethylpropyl)phenol.
-
Ethylating Agent: An ethylene oxide equivalent, such as 2-chloroethanol.
The causality behind this choice is the high nucleophilicity of the phenoxide ion, formed by deprotonating the phenol with a suitable base (e.g., NaOH, KOH). This phenoxide then readily attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group in an Sₙ2 reaction to form the desired ether linkage.[2][3]
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Laboratory-Scale Synthesis Protocol
This protocol is a self-validating system, incorporating steps for purification and confirmation of the product's identity.
-
Deprotonation:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-(1,1-Dimethylpropyl)phenol (1.0 mol) and toluene (400 mL).
-
Begin stirring and add a solution of sodium hydroxide (1.1 mol) in 100 mL of water.
-
Heat the mixture to reflux (approx. 85-95 °C) to form the sodium phenoxide. Water can be removed via a Dean-Stark trap to drive the reaction to completion.
-
-
Etherification:
-
Once phenoxide formation is complete, cool the mixture to 60 °C.
-
Slowly add 2-chloroethanol (1.2 mol) over 1 hour, maintaining the temperature below 80 °C to control the exothermic reaction.
-
After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis for the disappearance of the starting phenol.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 300 mL of deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic (toluene) layer. Wash the organic layer sequentially with 200 mL of 1 M NaOH solution (to remove any unreacted phenol) and 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil is purified by vacuum distillation. The product fraction is collected at the appropriate boiling point under reduced pressure.
-
Validation: The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The identity must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct structure has been obtained.
-
Applications and Industrial Relevance
While specific applications for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol are not widely documented, its structural similarity to 2-phenoxyethanol allows for informed extrapolation of its potential uses.
Established Roles of Phenoxyethanol Derivatives
The parent compound, 2-phenoxyethanol, is a versatile ingredient with several key functions:
-
Preservative: It possesses broad-spectrum bactericidal and bacteriostatic properties, making it an effective preservative in cosmetics, vaccines, and other pharmaceuticals.[2][6][7] Its mechanism involves disrupting bacterial cell membranes.
-
Fragrance Fixative: Its low volatility allows it to stabilize more volatile fragrance components, extending the scent's longevity.[2][3]
-
Solvent: It is used as a solvent for dyes, inks, and resins in various industrial processes.[2][3]
Potential Applications of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol
The introduction of the lipophilic tert-pentyl group is expected to modify its properties, creating new application potential.[1]
-
Enhanced Surfactant Properties: The amphiphilic nature of the molecule (hydrophilic ethanol tail and a more substantial lipophilic head) suggests it could function as a non-ionic surfactant or emulsifier in complex formulations.[1]
-
Modified Fragrance Profile: The alkyl group will likely alter the odor profile, potentially creating a new fragrance ingredient with unique characteristics and greater stability.[1]
-
Polymer Chemistry: It could be used as a monomer or a plasticizing additive in polymer synthesis, where the bulky alkyl group could influence properties like flexibility and glass transition temperature.[1]
Toxicological Profile and Safety Assessment
No specific toxicological studies for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol were found. Therefore, this assessment is based on data for the parent compound, 2-phenoxyethanol, with expert consideration for the influence of the alkyl substituent.
Summary of Toxicological Data (for 2-Phenoxyethanol)
The European Chemicals Agency (ECHA) and other regulatory bodies have classified 2-phenoxyethanol based on extensive testing.[8]
| Toxicological Endpoint | Result | Classification/Remarks | Source(s) |
| Acute Oral Toxicity | LD₅₀: 1300-2000 mg/kg bw (rat) | Harmful if swallowed (Xn; R22) | [9] |
| Acute Dermal Toxicity | LD₅₀: > 2000 mg/kg bw (rat) | Low acute toxicity via dermal route | [9] |
| Skin Irritation | Slightly irritating in animals | Not classified as a skin irritant | [9] |
| Eye Irritation | Irritating to eyes (rabbit) | Causes serious eye damage (Xi; R36) | [8][9][10] |
| Skin Sensitization | Negative in guinea pig studies | Not considered a skin sensitizer | [9] |
Mechanistic Considerations and Influence of the Alkyl Substituent
The primary toxicological concerns for 2-phenoxyethanol are acute oral toxicity and eye irritation.[9][10] Biologically, it is known to reversibly inhibit NMDAR-mediated ion currents.[2]
The addition of the 1,1-dimethylpropyl group increases the molecule's octanol-water partition coefficient (logP), making it more lipophilic.[4] This change can have several toxicokinetic implications:
-
Increased Skin Permeation: Higher lipophilicity may enhance the rate of absorption through the stratum corneum, potentially leading to greater systemic exposure after dermal contact compared to the parent compound.[11]
-
Altered Metabolism: The bulky tertiary group may introduce steric hindrance, potentially slowing the rate of metabolic processes like oxidation or conjugation.
-
Bioaccumulation Potential: Increased lipophilicity could lead to a higher potential for accumulation in fatty tissues.
Handling and Safety Precautions
Based on the profile of the parent compound, the following precautions are advised when handling 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Keep away from oxidizing agents.[10][12]
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]
Analytical Methodology for Quality Control
Robust analytical methods are essential for ensuring the purity of the synthesized compound and for its quantification in various matrices. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for analyzing phenoxyethanol and its derivatives.[13][14]
Analytical Workflow
Caption: A typical quality control workflow using RP-HPLC.
Validated HPLC-UV Protocol for Quantification
This protocol is adapted from established methods for related compounds and provides a robust starting point for method development.[14]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v). The ratio may require optimization for the increased retention of the alkylated compound.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm.[14]
-
Injection Volume: 10 µL.
-
-
Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh ~25 mg of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1 mg/mL.
-
Working Standards: Prepare a series of working standards (e.g., 5-100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation and System Suitability:
-
Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
System Suitability: Before sample analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Specificity: Analyze a blank (mobile phase) and a placebo (formulation matrix without the analyte) to ensure no interfering peaks are present at the analyte's retention time.
-
Conclusion
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (CAS 6382-07-6) is a functionalized glycol ether with significant potential in materials science, fragrance development, and formulation chemistry. Its synthesis is achievable through standard organic chemistry techniques like the Williamson ether synthesis. While its toxicological profile has not been specifically determined, a cautious approach based on the data for 2-phenoxyethanol is warranted, with particular attention to how its increased lipophilicity may influence its biological interactions. The analytical procedures for its quality control are straightforward, relying on established RP-HPLC methodology. This guide provides the foundational technical knowledge for scientists to further explore and harness the unique properties of this compound.
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Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- (CAS 6382-07-6). Retrieved from [Link].
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Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link].
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ResearchGate. (2015). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link].
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PubMed. (2024). In vivo permeation of 2-phenoxyethanol in human skin. Retrieved from [Link].
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